DM1-PEG4-DBCO via GlyCLICK Achieves Homogeneous DAR 2.0 Versus Heterogeneous DAR Distributions from DM1-SMCC Lysine Conjugation
Duivelshof et al. (2020) conjugated DBCO-PEG4-Ahx-DM1 (DM1-PEG4-DBCO) to trastuzumab using the GlyCLICK enzymatic platform, which remodels Fc-glycans to install exactly two azide anchor points per antibody. Middle-up LC/HRMS analysis confirmed a precise DAR of 2.0 with homogeneous drug load distribution [1]. In contrast, conventional ADC manufacturing using DM1-SMCC (as in Kadcyla®) conjugates DM1 non-selectively to lysine residues, producing highly heterogeneous DAR mixtures that significantly affect safety and efficacy [1]. The hydrophobic character of DM1 facilitated rapid chromatographic confirmation of Fc-drug conjugation, and the hyphenation to HRMS enabled accurate DAR determination of 2.0 that was not achievable at the intact ADC level [1].
| Evidence Dimension | Drug-to-antibody ratio (DAR) homogeneity |
|---|---|
| Target Compound Data | DAR = 2.0 (single homogeneous species, DAR 2.0 confirmed by LC/HRMS) |
| Comparator Or Baseline | DM1-SMCC (Kadcyla®): heterogeneous DAR distribution (multiple species with DAR 0-8) |
| Quantified Difference | DM1-PEG4-DBCO yields a single DAR species (2.0) vs. a broad DAR distribution requiring complex statistical characterization for DM1-SMCC conjugates |
| Conditions | Trastuzumab conjugated via GlyCLICK enzymatic Fc-glycan remodeling; middle-up RPLC and HILIC coupled to HRMS at subunit level (~25-100 kDa) after IdeS/IgdE digestion |
Why This Matters
Homogeneous DAR directly correlates with predictable pharmacokinetics, consistent batch-to-batch potency, and wider therapeutic windows—critical CQAs for ADC procurement in both preclinical development and GMP manufacturing scale-up.
- [1] Duivelshof, B. L., Deslignière, E., Hernandez-Alba, O., Ehkirch, A., Toftevall, H., Sjögren, J., Cianferani, S., Beck, A., Guillarme, D., & D'Atri, V. (2020). Glycan-Mediated Technology for Obtaining Homogeneous Site-Specific Conjugated Antibody-Drug Conjugates: Synthesis and Analytical Characterization by Using Complementary Middle-up LC/HRMS Analysis. Analytical Chemistry, 92(12), 8170-8177. View Source
